molecular formula C14H7F2N3O2S B2523253 6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide CAS No. 1797678-13-7

6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2523253
CAS No.: 1797678-13-7
M. Wt: 319.29
InChI Key: MDVUKJYFDXWMPM-UHFFFAOYSA-N
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Description

6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a cyano group, an ethynyl group, and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Ethynylation: The ethynyl group is often introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing inhibitors of enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The cyano and ethynyl groups can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-cyano-N-(4-ethynylphenyl)pyridine-3-sulfonamide: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    6-cyano-N-(2,6-difluorophenyl)pyridine-3-sulfonamide: Lacks the ethynyl group, potentially reducing its versatility in chemical reactions.

    N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide: Lacks the cyano group, which may impact its electronic properties and reactivity.

Uniqueness

The presence of both the cyano and ethynyl groups, along with the difluorophenyl moiety, makes 6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide unique

Properties

IUPAC Name

6-cyano-N-(4-ethynyl-2,6-difluorophenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3O2S/c1-2-9-5-12(15)14(13(16)6-9)19-22(20,21)11-4-3-10(7-17)18-8-11/h1,3-6,8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVUKJYFDXWMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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